molecular formula C14H17N5OS B4994979 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B4994979
M. Wt: 303.39 g/mol
InChI Key: DNYHUOQJCYJBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.11538136 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for “2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide” and similar compounds could involve the development of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . These compounds could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 4,6-diamino-2-pyrimidinethiol, have been shown to have antibacterial effects .

Mode of Action

It is known that the antibacterial spectrum of 4,6-diamino-2-pyrimidinethiol-modified gold nanoparticles can be tuned by adjusting their sizes . This suggests that the compound might interact with its targets in a size-dependent manner, leading to changes in its antibacterial activity.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

The compound’s physical and chemical properties such as density, melting point, boiling point, and flash point are available . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Based on its potential antibacterial activity, it may lead to the death of bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It should be kept away from fire and heat sources, and the warehouse must be equipped with lightning protection equipment . These precautions suggest that high temperatures and exposure to light might degrade the compound and reduce its efficacy.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-8-3-4-9(2)10(5-8)17-13(20)7-21-14-18-11(15)6-12(16)19-14/h3-6H,7H2,1-2H3,(H,17,20)(H4,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYHUOQJCYJBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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